
SSR126768A (free base)
Übersicht
Beschreibung
SSR126768A is a new selective and orally active oxytocin receptor antagonist for the prevention of preterm labor.
Biologische Aktivität
SSR126768A, a selective and orally active oxytocin receptor antagonist, has garnered significant attention in pharmacological research due to its potential applications in obstetrics, particularly for the prevention of preterm labor. This article delves into the biological activity of SSR126768A, highlighting its receptor binding affinity, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
SSR126768A is characterized by the molecular formula C₁₈H₁₈ClN₃O₃ and has a complex structure featuring a 4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide backbone. This structure contributes to its potency and selectivity as an oxytocin receptor antagonist.
Binding Affinity
In binding studies, SSR126768A demonstrated nanomolar affinity for both rat and human recombinant oxytocin receptors (K(i) = 0.44 nM). Its selectivity is notable as it exhibited significantly lower affinity for vasopressin receptors (V1a, V1b, and V2), making it a highly targeted therapeutic agent .
Table 1: Binding Affinity of SSR126768A
Receptor Type | Binding Affinity (K(i) in nM) |
---|---|
Oxytocin Receptor | 0.44 |
Vasopressin V1a | >1000 |
Vasopressin V1b | >1000 |
Vasopressin V2 | >1000 |
Pharmacological Effects
SSR126768A acts as a full antagonist at oxytocin receptors, inhibiting oxytocin-induced intracellular calcium increase and prostaglandin release in human tissues. This mechanism is critical for its application in managing uterine contractions during labor .
Case Studies
-
Prevention of Preterm Labor :
A study involving pregnant rats demonstrated that SSR126768A effectively delayed parturition without inducing tachyphylaxis after repeated administration. This suggests its potential utility in clinical settings to manage preterm labor effectively . -
Uterine Activity Monitoring :
Using advanced telemetry techniques, researchers assessed the uterine activity in conscious rats treated with SSR126768A. Results indicated a significant reduction in uterine contractions, reinforcing its role as a tocolytic agent .
Selectivity Profile
SSR126768A's selectivity was further evaluated against a wide range of other receptors, enzymes, and ion channels at concentrations up to 1 µM. The compound did not exhibit significant interactions with these targets, underscoring its specificity for the oxytocin receptor .
Wissenschaftliche Forschungsanwendungen
SSR126768A (free base) is an orally active antagonist for the oxytocin receptor . It has a high affinity for rat and human recombinant and native OT receptors, with a Ki of 0.44 nM . It also exhibits much lower affinity for V1a, V1b, and V2 receptors .
Scientific Research Applications
SSR126768A has several potential applications in scientific research:
- Tocolytic Agent: SSR126768A can be used for the management of preterm labor due to its ability to inhibit uterine contractions . In pregnant rats, SSR126768A delayed parturition .
- Oxytocin Receptor Antagonist: SSR126768A is a potent and selective OT receptor antagonist . It potently antagonized OT-induced intracellular Ca2+ increase and prostaglandin release in human uterine smooth muscle cells .
- In vivo uterine activity: SSR126768A was studied in conscious rats using a telemetric recording system to assess its effects on uterine contractions .
Case Studies
- In conscious telemetrated rats, oral administration of SSR126768A (1–10 mg/kg) produced a competitive inhibition of the dose response to OT on uterine contractions up to 24 h at 3 mg/kg p.o.; no tachyphylaxis was observed after 4-day repeated treatment .
- In functional studies, SSR126768A behaved as a full antagonist and potently antagonized OT-induced intracellular Ca2+ increase (Ki = 0.50 nM) and prostaglandin release (Ki = 0.45 nM) in human uterine smooth muscle cells .
Eigenschaften
CAS-Nummer |
785048-28-4 |
---|---|
Molekularformel |
C33H31Cl2N3O4 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C33H31Cl2N3O4/c1-5-37(19-21-7-6-14-36-18-21)31(39)22-9-12-28(35)26(15-22)33(2)27-16-24(34)10-13-29(27)38(32(33)40)20-23-8-11-25(41-3)17-30(23)42-4/h6-18H,5,19-20H2,1-4H3/t33-/m0/s1 |
InChI-Schlüssel |
UENRBNCNIZQNTR-XIFFEERXSA-N |
SMILES |
CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C |
Isomerische SMILES |
CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[C@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C |
Kanonische SMILES |
CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(4-chloro-3-((3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl))-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride SSR126768A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.